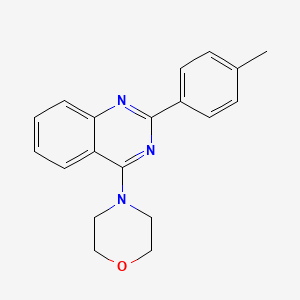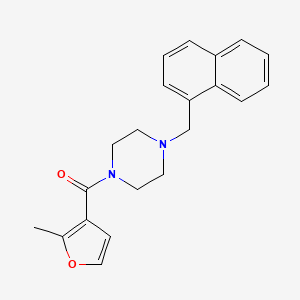
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target organism. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of fungi by disrupting the cell wall and inhibiting ergosterol synthesis. In cancer cells, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects in different organisms. In bacteria, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell division. In fungi, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In cancer cells, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to induce apoptosis by activating the caspase pathway. In animal studies, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various fields. However, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine to fully understand its potential applications in various fields.
2. Development of new derivatives of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine with improved pharmacological properties.
3. Further studies on the potential use of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine as a drug delivery system.
4. Development of new pesticides based on the insecticidal and fungicidal properties of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine.
5. Investigation of the potential use of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine in materials science for the synthesis of new materials with unique properties.
In conclusion, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and potential applications. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions for the study of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine are promising and could lead to the development of new drugs, pesticides, and materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 4-methylbenzyl chloride and 3-nitrobenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to exhibit antibacterial, antifungal, and antitumor activities. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In materials science, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-5-7-17(8-6-16)14-20-9-11-21(12-10-20)15-18-3-2-4-19(13-18)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLGCOEGOYMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)


![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)